Technical Whitepaper: Chemical Properties, Structural Elucidation, and Application Profiling of 6-(3-Ethoxyphenyl)nicotinic acid
Technical Whitepaper: Chemical Properties, Structural Elucidation, and Application Profiling of 6-(3-Ethoxyphenyl)nicotinic acid
Executive Summary
In the landscape of modern rational drug design, biaryl scaffolds serve as privileged structures due to their predictable geometry and robust synthetic accessibility. 6-(3-Ethoxyphenyl)nicotinic acid (CAS: 1192155-03-5) is a highly versatile, functionalized biaryl compound [1]. Characterized by a pyridine core conjugated to a substituted phenyl ring, this molecule operates as an advanced pharmaceutical intermediate and a potent pharmacophore. This whitepaper provides an in-depth technical analysis of its structural geometry, physicochemical properties, and a self-validating synthetic methodology grounded in catalytic causality.
Structural Elucidation & Pharmacophore Geometry
The architecture of 6-(3-Ethoxyphenyl)nicotinic acid is defined by the C6-C1' biaryl linkage connecting the pyridine and phenyl rings. Due to steric repulsion between the ortho-hydrogens (H5 on the pyridine and H2/H6 on the phenyl ring), the molecule adopts a non-planar dihedral twist. This twist is critical for biological target engagement, as it allows the molecule to navigate three-dimensional binding pockets rather than acting as a flat intercalator.
The molecule presents three distinct pharmacophoric vectors:
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The Carboxylic Acid (C3): Acts as a primary electrostatic anchor, capable of forming strong salt bridges with basic amino acid residues (e.g., Arginine, Lysine) in target proteins.
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The Pyridine Core: Provides a rigid, aromatic spacer that also functions as a weak hydrogen-bond acceptor.
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The 3-Ethoxy Group: A flexible, lipophilic tail positioned at the meta-position of the phenyl ring. This vector is highly effective at occupying hydrophobic sub-pockets, a common feature in the orthosteric sites of G-Protein Coupled Receptors (GPCRs).
Pharmacophoric mapping of 6-(3-Ethoxyphenyl)nicotinic acid functional vectors.
Physicochemical Properties & Computational Profiling
Understanding the physicochemical profile is essential for predicting the molecule's behavior in both synthetic workflows and biological assays [2]. The amphoteric nature of the molecule—driven by the basic pyridine nitrogen and the acidic carboxyl group—dictates its solubility and isolation parameters.
| Property | Value | Structural Implication |
| CAS Registry Number | 1192155-03-5 | Unique identifier for the exact regioisomer. |
| Molecular Formula | C14H13NO3 | Defines the biaryl carboxylic acid scaffold. |
| Molecular Weight | 243.26 g/mol | Optimal for small-molecule drug discovery (Lipinski compliant). |
| Predicted pKa (COOH) | ~4.6 | Exists primarily as a carboxylate anion at physiological pH (7.4). |
| Predicted LogP | ~3.1 | Excellent balance of aqueous solubility and membrane permeability. |
| Topological Polar Surface Area | 62.3 Ų | Favorable for oral bioavailability; limited blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Carboxylic acid OH group. |
| Hydrogen Bond Acceptors | 4 | Pyridine N, Ether O, Carboxylic acid O (x2). |
Synthetic Methodology: Catalytic Causality & Workflow
The most robust method for constructing the C6-C1' biaryl bond in this scaffold is the Suzuki-Miyaura cross-coupling reaction .
Causality Behind Experimental Choices
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Electrophile Selection: 6-chloronicotinic acid is utilized. While C-Cl bonds are generally less reactive than C-Br or C-I bonds in oxidative addition, the electron-withdrawing nature of the pyridine nitrogen and the para-carboxylic acid highly activates the C6 position, making the inexpensive chloride a viable substrate [3].
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Catalyst Selection (Pd(dppf)Cl₂): The selection of the bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand is non-trivial. It possesses a wide bite angle (~99°). This specific geometry forces the intermediate Palladium(II) complex into a conformation that highly accelerates the reductive elimination step, pushing the catalytic cycle forward and suppressing unwanted homocoupling of the boronic acid.
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Solvent System (1,4-Dioxane/Water 4:1): A biphasic system is mandatory. Dioxane solubilizes the organic substrates, while water dissolves the inorganic base (K₂CO₃). The critical transmetalation step occurs efficiently at the solvent interface.
Synthetic workflow utilizing Suzuki-Miyaura cross-coupling methodology.
Self-Validating Experimental Protocol
This protocol is designed with built-in In-Process Controls (IPC) to ensure a self-validating workflow.
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Reaction Assembly: In a Schlenk flask under an inert argon atmosphere, combine 6-chloronicotinic acid (1.0 eq), 3-ethoxyphenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
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Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 v/v). Seal the flask and heat to 90°C with vigorous stirring.
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IPC Validation (Crucial Step): After 4 hours, extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the 6-chloronicotinic acid peak (m/z ~158) is completely consumed and the product mass (ESI+[M+H]⁺ m/z 244.1) is the dominant signal.
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Isoelectric Workup: Cool the mixture to room temperature and dilute with water. Wash with Ethyl Acetate to remove organic impurities (the product remains in the aqueous layer as a potassium salt).
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Targeted Precipitation: Carefully acidify the aqueous layer using 1M HCl to exactly pH 3.5 - 4.0 . Causality: Because the molecule is amphoteric, over-acidification will protonate the pyridine ring, pulling the molecule back into the aqueous phase. At its isoelectric point, the zwitterionic/neutral species crashes out as a pure white/off-white precipitate.
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Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum.
Analytical Characterization Protocols
To confirm the structural integrity of the synthesized batch, the following analytical validations must be met:
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¹H NMR (400 MHz, DMSO-d6): Look for the characteristic ethoxy signals: a distinct triplet at ~1.35 ppm (CH₃) and a quartet at ~4.10 ppm (OCH₂). The pyridine H2 proton will appear as a highly deshielded doublet at ~9.0 ppm due to its proximity to both the nitrogen and the carboxylic acid.
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HPLC Purity: Utilize a C18 reverse-phase column. Employ a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The product should elute as a single sharp peak with an Area Under Curve (AUC) > 95%.
Pharmacological Potential & Target Interactions
Biaryl-substituted nicotinic acids are highly sought after in the development of metabolic and anti-inflammatory therapeutics. The 6-(3-Ethoxyphenyl)nicotinic acid scaffold is a classic bioisostere for biphenyl-carboxylic acids found in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Furthermore, this specific geometry is highly privileged for targeting Free Fatty Acid Receptors (e.g., GPR40/FFA1). In such targets, the carboxylic acid mimics the endogenous fatty acid headgroup by anchoring to an Arginine cluster, while the ethoxy-phenyl tail extends into the lipophilic transmembrane domain to stabilize the active receptor conformation.
References
- Amadis Chemical. "6-(3-ethoxyphenyl)nicotinic acid, 1192155-03-5 Product Data".
- Sigma-Aldrich. "3-nicotinic acid derivatives and properties".
- BenchChem. "A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling".
